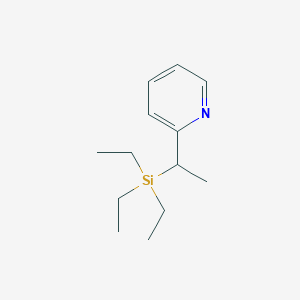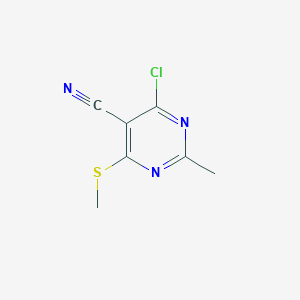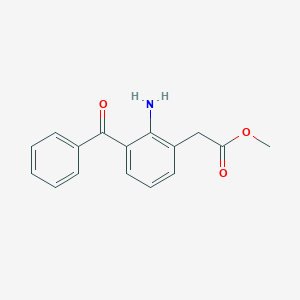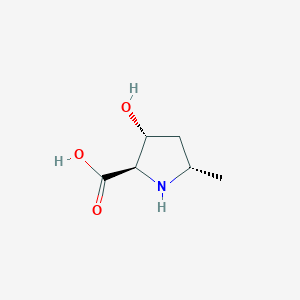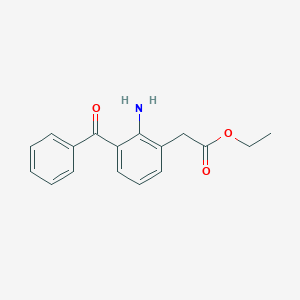
2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路および反応条件
オリゴマイシンAは、一般的にストレプトマイセス属の菌株の培養液から単離されます。発酵プロセスには、制御された条件下で栄養豊富な培地中で細菌を培養することが含まれます。 発酵後、化合物は有機溶媒を使用して抽出され、クロマトグラフィー技術によって精製されます .
工業生産方法
オリゴマイシンAの工業生産は、同様の発酵プロセスに従いますが、より大規模に行われます。発酵液は、高純度と高収率を確保するために、複数の抽出および精製工程にかけられます。 最終製品は、多くの場合、研究目的のために適切な溶媒に製剤化されます .
化学反応の分析
反応の種類
オリゴマイシンAは、以下を含むさまざまな化学反応を起こします。
酸化: オリゴマイシンAは、特定の条件下で酸化され、異なる誘導体に変換されます。
還元: 還元反応は、オリゴマイシンAの官能基を変換することができ、その生物学的活性を変化させる可能性があります。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
オリゴマイシンAは、以下を含む幅広い科学研究への応用があります。
化学: ミトコンドリア機能と生エネルギー学を研究するためのツールとして使用されます。
生物学: 細胞呼吸と代謝経路の研究に使用されます。
医学: 癌や神経変性疾患における潜在的な治療効果について調査されています。
科学的研究の応用
Oligomycin A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial function and bioenergetics.
Biology: Employed in research on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in cancer and neurodegenerative diseases.
作用機序
オリゴマイシンAは、ミトコンドリアATPシンターゼ酵素を阻害することによって効果を発揮します。この阻害は、ATPシンターゼの陽子チャネルを遮断し、酸化的リン酸化を介したアデノシン二リン酸(ADP)からアデノシン三リン酸(ATP)への変換を防ぎます。 その結果、細胞エネルギー産生が停止し、特定の細胞種のアポトーシス(プログラム細胞死)など、さまざまな下流効果につながります .
類似の化合物との比較
類似の化合物
オリゴマイシンB: ATPシンターゼに対して同様の阻害効果を示す別のマクロライド系抗生物質です。
オリゴマイシンC: オリゴマイシンAの誘導体であり、構造がわずかに異なりますが、生物学的活性は同様です。
ルタマイシン: 同様の作用機序を持つ関連化合物です.
独自性
オリゴマイシンAは、ミトコンドリアATPシンターゼの阻害における高い効力と特異性のために独自性があります。 酸化的リン酸化を阻害する能力は、細胞エネルギー代謝および関連疾患の研究において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Oligomycin B: Another macrolide antibiotic with similar inhibitory effects on ATP synthase.
Oligomycin C: A derivative of Oligomycin A with slight structural differences but similar biological activity.
Rutamycin: A related compound with comparable mechanisms of action.
Uniqueness
Oligomycin A is unique due to its high potency and specificity in inhibiting mitochondrial ATP synthase. Its ability to block oxidative phosphorylation makes it a valuable tool in studying cellular energy metabolism and related diseases .
特性
CAS番号 |
111253-93-1 |
|---|---|
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-9-14(7-8-15(10)17)21-13(4)16(20)18-19-11(2)5-6-12(19)3/h5-9,13H,1-4H3,(H,18,20) |
InChIキー |
JPUSISGQAIFBGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |
正規SMILES |
CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |
同義語 |
2-(4-chloro-3-methyl-phenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



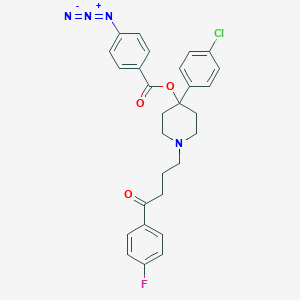
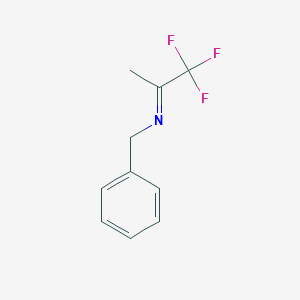
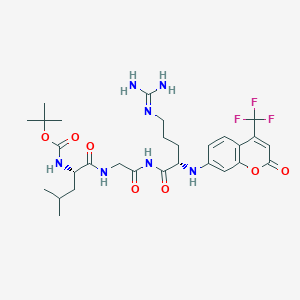
![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)
